3-Amino-4-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-nitropyridine derivatives often involves multistep chemical processes, including nitration, ammoniation, and reduction steps. A common approach for synthesizing nitropyridine derivatives includes starting from substituted pyridines and modifying them through specific reactions to introduce the nitro and amino functionalities at the desired positions on the pyridine ring. For example, nitration of 2-aminopyridine with mixed acid can lead to the formation of 3-nitropyridine derivatives, which can then undergo further transformations to introduce the amino group (L. Shouxin & Liu Junzhang, 2005).
Molecular Structure Analysis
The molecular structure of 3-Amino-4-nitropyridine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. These studies reveal detailed information about the geometrical parameters, such as bond lengths and angles, and the spatial arrangement of atoms within the molecules. For instance, single-crystal X-ray diffraction analysis has been employed to determine the crystal structures of nitropyridine derivatives, providing insights into the molecular conformations and the intermolecular interactions that stabilize the crystal structures (Sheng-li Cao et al., 2011).
Chemical Reactions and Properties
3-Amino-4-nitropyridine and its derivatives participate in a wide range of chemical reactions, reflecting their rich chemical reactivity. These compounds can undergo various transformations, including nucleophilic substitution reactions, cycloadditions, and ring transformations, which enable the synthesis of complex organic molecules and heterocyclic compounds. The presence of both amino and nitro groups in these molecules allows for diverse reactivity patterns, making them valuable intermediates in organic synthesis (J. Bakke, 2004).
Scientific Research Applications
Synthesis Methods :
- Vicarious nucleophilic substitution reactions have been used to aminate 3-nitropyridine compounds, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
- Oxidative amination of 3-nitropyridines with ammonia or alkylamines and KMnO4, leading to various substituted nitropyridines (Bakke & Svensen, 2001).
Molecular and Crystal Structures :
- Structural analysis of 2-amino-4-methyl-3-nitropyridine and related compounds, including vibrational studies and quantum chemical calculations (Bryndal et al., 2012).
- Investigation of the crystal structure of 2-amino-4-nitropyridine, focusing on its hydrogen bonding interactions and vibrational properties (Oszust et al., 1997).
Microbial Transformation :
- Biotransformation of 2-amino-4-methyl-3-nitropyridine by various microbial strains, leading to new compounds with potential applications (Tully et al., 2012).
Potential Anticancer Agents :
- Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from nitropyridine derivatives, with evaluation of their effects on cancer cells (Temple et al., 1983).
Environmental Applications :
- Use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 2-amino-3-nitropyridine from water, demonstrating its potential in environmental clean-up efforts (Mahmoud et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUYRNIWXQXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343048 | |
Record name | 3-Amino-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitropyridine | |
CAS RN |
13505-02-7 | |
Record name | 3-Amino-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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